molecular formula C24H16BrClN4O2S B2930122 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-chlorobenzyl)quinazolin-4(3H)-one CAS No. 2034520-60-8

2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-chlorobenzyl)quinazolin-4(3H)-one

Cat. No. B2930122
CAS RN: 2034520-60-8
M. Wt: 539.83
InChI Key: BVNKQSIMBBRMLV-UHFFFAOYSA-N
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Description

2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-chlorobenzyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C24H16BrClN4O2S and its molecular weight is 539.83. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

The compound is part of a broader family of quinazolin-4(3H)-one derivatives, known for their diverse pharmacological activities. Studies have focused on synthesizing various derivatives to explore their potential in medicinal chemistry, particularly for their antimicrobial and anti-inflammatory properties. For instance, novel quinazolin-4(3H)-one derivatives have been designed as potent antimicrobial agents, showing significant activity against a range of bacteria and fungi. This includes work on compounds that show promise as anti-bacterial and anti-fungal agents due to their structural features, which can be tailored for specific microbial targets (Saleh et al., 2004).

Antiviral Activities

Further research has explored the antiviral potential of quinazolin-4(3H)-one derivatives. For example, a study focused on the microwave-assisted synthesis of novel derivatives and evaluated their efficacy against a spectrum of respiratory and biodefense viruses. This highlighted the compound's potential as a basis for developing new antiviral medications, particularly for influenza and other viral diseases (Selvam et al., 2007).

Anti-Tubercular Activity

Quinazolin-4(3H)-one derivatives have also been investigated for their anti-tubercular activity. This includes the synthesis of hybrids linked to other biologically active moieties like 1,3-thiazole, aiming to enhance the compound's efficacy against Mycobacterium tuberculosis. Such studies underscore the versatility of quinazolin-4(3H)-one derivatives in contributing to the development of new treatments for tuberculosis (Nagaladinne et al., 2020).

H1-Antihistaminic Agents

Significant research has been dedicated to exploring the H1-antihistaminic activity of quinazolin-4(3H)-one derivatives. These compounds have shown promising results in protecting animals from histamine-induced bronchospasm, with some derivatives being as potent or even more potent than standard antihistaminic drugs, with minimal sedation effects. This points to their potential as a new class of antihistamines for treating allergies and related conditions (Alagarsamy et al., 2009).

properties

IUPAC Name

2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-chlorophenyl)methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16BrClN4O2S/c25-17-9-7-16(8-10-17)22-28-21(32-29-22)14-33-24-27-20-4-2-1-3-19(20)23(31)30(24)13-15-5-11-18(26)12-6-15/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNKQSIMBBRMLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=NC(=NO3)C4=CC=C(C=C4)Br)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16BrClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-chlorobenzyl)quinazolin-4(3H)-one

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